molecular formula C9H10N2OS B1422495 4-(Methoxymethyl)-1,3-benzothiazol-2-amine CAS No. 1247342-03-5

4-(Methoxymethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1422495
CAS No.: 1247342-03-5
M. Wt: 194.26 g/mol
InChI Key: JKVJADAMNCFLFD-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a methoxymethyl group attached to the benzothiazole ring, which can influence its chemical properties and reactivity.

Scientific Research Applications

4-(Methoxymethyl)-1,3-benzothiazol-2-amine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications, further experiments to elucidate unknown properties or behaviors, or the synthesis of related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with methoxymethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-aminobenzothiazole attacks the methoxymethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methoxymethyl group is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

    Substitution: It can participate in substitution reactions, where the methoxymethyl group is replaced by other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

    2-Aminobenzothiazole: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.

    4-Methyl-1,3-benzothiazol-2-amine: Contains a methyl group instead of a methoxymethyl group, which can alter its chemical properties and reactivity.

Uniqueness: 4-(Methoxymethyl)-1,3-benzothiazol-2-amine is unique due to the presence of the methoxymethyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(methoxymethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-12-5-6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJADAMNCFLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247342-03-5
Record name 4-(methoxymethyl)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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